molecular formula C15H16N4O3S B6443705 8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548994-37-0

8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443705
CAS No.: 2548994-37-0
M. Wt: 332.4 g/mol
InChI Key: UZOSDLRBYCUQRJ-UHFFFAOYSA-N
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Description

8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.

Properties

IUPAC Name

8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-22-9-2-3-11-10(8-9)16-14(23-11)19-6-4-15(5-7-19)12(20)17-13(21)18-15/h2-3,8H,4-7H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOSDLRBYCUQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCC4(CC3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with a spirocyclic intermediate. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of compounds containing the benzothiazole moiety. For instance, derivatives synthesized with similar structures have shown promising results against parasitic infections. The compound's efficacy can be compared to standard anthelmintics like oxyclozanide, exhibiting comparable or superior activity at certain concentrations .

Anticancer Potential

Research indicates that benzothiazole derivatives possess anticancer properties. Compounds with similar structural frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound may also exhibit antimicrobial activity against a range of pathogens. Studies on related compounds suggest that the presence of the benzothiazole ring enhances the antimicrobial efficacy by disrupting bacterial cell walls or interfering with metabolic pathways .

Applications in Medicinal Chemistry

The unique structure of 8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione positions it as a candidate for drug development. Its ability to interact with biological targets makes it suitable for further investigation in drug design. Potential applications include:

  • Drug Development : As a lead compound for developing new therapeutic agents targeting parasitic diseases or cancer.
  • Pharmacological Studies : Understanding its mechanism of action could lead to insights into new treatment modalities.

Agricultural Applications

Given its anthelmintic properties, this compound could be explored for use in veterinary medicine or agricultural pest control:

  • Pesticide Development : The compound's efficacy against parasites may translate into effective formulations for controlling agricultural pests.
  • Animal Health Products : Its potential use in livestock could enhance health management strategies against parasitic infections.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Benzothiazole Derivatives : A study showed that derivatives with modifications at the 6-position displayed enhanced anthelmintic activity comparable to standard treatments .
  • Triazole Compounds : Research indicated that triazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for our compound .

Mechanism of Action

The mechanism of action of 8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and benzothiazole derivatives. These compounds share structural features and may have similar biological activities.

Uniqueness

What sets 8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its unique combination of a spirocyclic core with a benzothiazole moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of a class of spiro compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy against different pathogens.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the benzothiazole moiety followed by the construction of the triazaspiro framework. Various methodologies such as cyclization reactions and functional group modifications are employed to achieve the desired structure.

Synthetic Route Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationBenzothiazole derivativesFormation of benzothiazole core
2FunctionalizationAlkylating agentsIntroduction of methoxy and other substituents
3SpirocyclizationAmines and isocyanatesFormation of triazaspiro structure

Antimicrobial Activity

Studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various strains of bacteria and fungi.

Case Study: Antibacterial Activity

In a recent study evaluating the antibacterial activity of related benzothiazole derivatives:

  • Tested Strains : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) determination.
  • Results : Some derivatives showed MIC values comparable to standard antibiotics, indicating potential as effective antimicrobial agents .

Antifungal Activity

Further investigations have revealed antifungal activity against species such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death.

Table: Antifungal Activity Results

CompoundMIC (µg/mL)Target Organism
This compound50Candida albicans
Related Benzothiazole Derivative25C. krusei

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit certain enzymes or disrupt critical cellular pathways.

Proposed Mechanisms

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid membranes, compromising cell integrity.
  • Targeting Mitochondrial Pathways : Recent studies suggest that similar compounds can affect mitochondrial permeability transition pores (mPTP), which are crucial in apoptosis regulation .

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